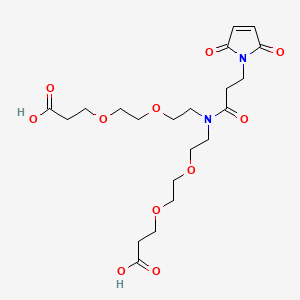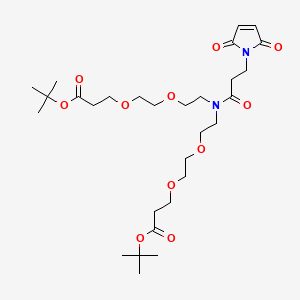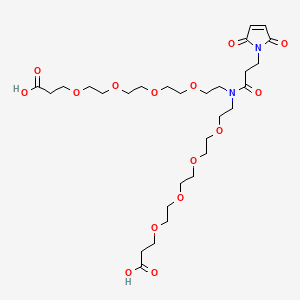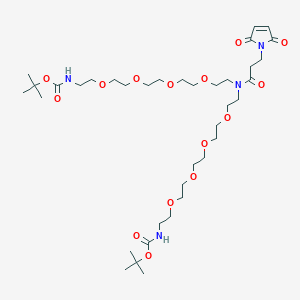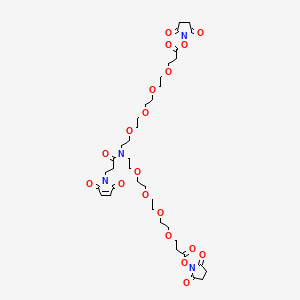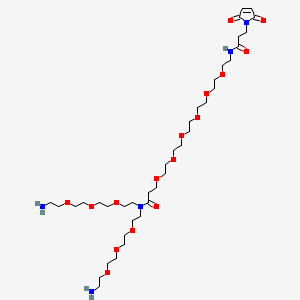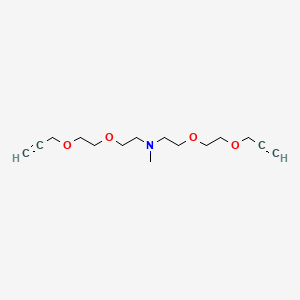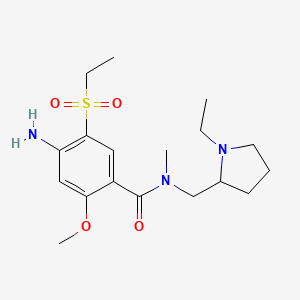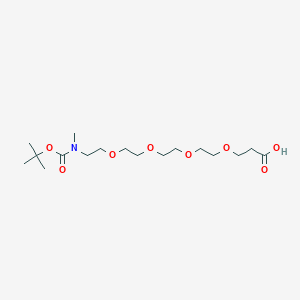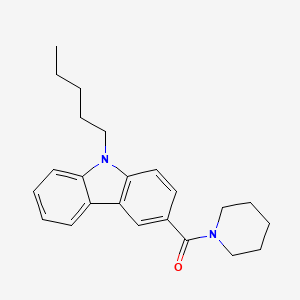![molecular formula C29H27F2N5O5S2 B609666 2,4-二氟-N-[2-甲氧基-5-[4-[3-(4-甲磺酰基哌嗪-1-基)丙-1-炔基]喹啉-6-基]吡啶-3-基]苯磺酰胺 CAS No. 1676893-24-5](/img/structure/B609666.png)
2,4-二氟-N-[2-甲氧基-5-[4-[3-(4-甲磺酰基哌嗪-1-基)丙-1-炔基]喹啉-6-基]吡啶-3-基]苯磺酰胺
描述
This compound is also known as 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide . It has a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 521.0±60.0 °C and a density of 1.35 . It’s recommended to be stored in a sealed, dry environment at room temperature .科学研究应用
Pancreatic Cancer Treatment
NSC781406: has been studied for its potential in treating pancreatic cancer. It exerts a cytotoxic effect on pancreatic cancer cells through the inhibition of the mTOR signaling pathway . This pathway is often abnormally activated in pancreatic cancer and is associated with tumor glucose metabolism, contributing to the aggressive nature of the disease. By targeting this pathway, NSC781406 may offer a new strategy for therapeutic intervention.
mTOR Signaling Pathway Inhibition
Beyond its implications in pancreatic cancer, NSC781406 serves as an inhibitor of the mTOR signaling pathway . This pathway plays a crucial role in cell growth, proliferation, and survival. Its inhibition by NSC781406 can be beneficial in the study of various cancers and other diseases where mTOR is implicated.
Glycolysis Modulation
The compound has been observed to affect glycolysis in cancer cells. Overexpression of Sestrin2, which can be modulated by NSC781406, increases glycolysis and promotes the proliferation of pancreatic cancer cells. This effect is mitigated by mTOR inhibitors, suggesting that NSC781406 could be used to study the metabolic pathways in cancer cells .
Pharmacological Research
NSC781406 is valuable in pharmacological research, particularly in the development of new drugs targeting the mTOR pathway. Its effects on cellular bioenergetics can be analyzed in real-time, providing insights into the compound’s potential as a therapeutic agent .
Biochemical Studies
The compound’s interaction with various biochemical pathways makes it a candidate for studying the molecular mechanisms of diseases. Its impact on protein synthesis, autophagy, and apoptosis can be explored to understand the underlying processes of pathological conditions .
Chemical Synthesis
While not directly related to NSC781406, its structural analogs and derivatives are used in chemical synthesis. For example, compounds with similar difluorobenzene and pyridinyl sulfonamide groups are utilized in the synthesis of various biochemical reagents .
作用机制
Target of Action
NSC781406 primarily targets the PI3K and mTOR signaling pathways . These pathways are crucial in regulating cell growth, proliferation, and survival. They are often abnormally activated in various types of cancers, including pancreatic cancer .
Mode of Action
NSC781406 acts as a highly potent inhibitor of PI3K and mTOR, with an IC50 of 2 nM for PI3Kα . It inhibits the activation of these pathways, thereby disrupting the downstream processes that they regulate .
Biochemical Pathways
The primary biochemical pathway affected by NSC781406 is the PI3K/AKT/mTOR signaling pathway . This pathway is related to tumor cell metabolism and is known to maintain a high degree of glycolysis in cancer cells, even under aerobic conditions . By inhibiting this pathway, NSC781406 can disrupt the metabolic processes of cancer cells, affecting their growth and proliferation .
Result of Action
The inhibition of the PI3K and mTOR pathways by NSC781406 results in a significant reduction in the proliferation of various cancer cells . In xenograft models, treatment with NSC781406 resulted in statistically significant antitumor activity, with a mean reduction in relative tumor volume ratio of 52% .
Action Environment
The efficacy of NSC781406 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. In one study, it was found that the compound G1 could antagonize the lipid peroxidation caused by NSC781406 in A549 and H1299 cells . This suggests that the cellular environment and the presence of other compounds can influence the action and efficacy of NSC781406.
属性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)
